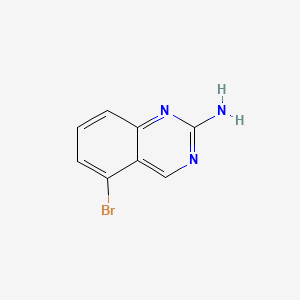

5-Bromoquinazolin-2-amine

説明

Contextual Significance of Quinazoline (B50416) Core Structures in Bioactive Molecules

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in medicinal chemistry, often described as a "privileged structure". bohrium.comomicsonline.org This designation stems from its recurring presence in numerous biologically active compounds that exhibit a wide array of pharmacological activities. mdpi.comnih.gov The stability and versatile nature of the quinazoline nucleus have inspired chemists to synthesize a vast number of derivatives. omicsonline.org

These derivatives have shown potential in various therapeutic areas, including as anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antihypertensive agents. nih.govresearchgate.net The development of drugs such as gefitinib (B1684475) and erlotinib, which are used in cancer therapy, highlights the clinical success of quinazoline-based molecules. marquette.eduscielo.br The ability of the quinazoline structure to serve as a hinge-binder for protein kinases is a key reason for its extensive use in the design of enzyme inhibitors. scielo.br Research has demonstrated that modifications at various positions on the quinazoline rings can significantly influence biological activity, allowing for the fine-tuning of therapeutic properties. mdpi.commdpi.com

The following table summarizes the diverse biological activities associated with the quinazoline scaffold:

| Biological Activity | Reference |

|---|---|

| Anticancer / Antitumor | mdpi.comrsc.org |

| Anti-inflammatory | encyclopedia.pub |

| Antimicrobial (Antibacterial, Antifungal) | researchgate.net |

| Antiviral | nih.gov |

| Antihypertensive | openmedicinalchemistryjournal.com |

| Anticonvulsant | openmedicinalchemistryjournal.com |

| Anti-Alzheimer's Disease | mdpi.com |

Overview of Halogenated Quinazoline Derivatives in Chemical and Medicinal Sciences

The incorporation of halogen atoms is a widely used strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. researchgate.netnih.gov Halogenation can significantly alter a molecule's physicochemical characteristics, such as lipophilicity, permeability, and metabolic stability. nih.gov Furthermore, halogens can participate in "halogen bonding," a type of non-covalent interaction where the halogen atom acts as a Lewis acid, which can be crucial for ligand-protein binding and improving selectivity. acs.org

In the context of quinazolines, halogen substitution is a common modification. Bromo-substituted heterocycles, in particular, are valuable not only for their potential bioactivities but also as versatile intermediates for further chemical synthesis. researchgate.net The carbon-bromine bond serves as a reactive handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse functional groups and the rapid generation of new molecular entities. researchgate.netgoogle.com This synthetic flexibility is pivotal for exploring the structure-activity relationships (SAR) of new quinazoline series. For instance, studies have shown that substituting quinazolinone with a bromine atom can influence its antifungal activity. encyclopedia.pub

Rationale for Academic Inquiry into 5-Bromoquinazolin-2-amine

The academic interest in this compound is primarily driven by its potential as a versatile synthetic intermediate in the field of medicinal chemistry. This compound combines three key structural features: the proven quinazoline scaffold, a reactive bromine atom, and a nucleophilic amino group.

The bromine atom at the 5-position and the amino group at the 2-position offer distinct sites for chemical modification. chim.it The bromine atom is particularly useful for introducing new substituents through metal-catalyzed cross-coupling reactions, allowing for the construction of a library of novel derivatives. researchgate.netmdpi.com Simultaneously, the 2-amino group can be functionalized through various reactions, such as acylation or alkylation, to further diversify the molecular structure. nih.gov

This strategic placement of reactive groups makes this compound a valuable starting material for synthesizing more complex molecules. clockss.org Researchers can systematically modify the structure at these positions to explore how different substituents affect biological activity, aiding in the rational design of new therapeutic agents targeting a range of diseases. nih.gov The synthesis of such derivatives is a crucial step in the discovery of new lead compounds with improved potency, selectivity, and pharmacokinetic profiles. scielo.br

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromoquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCQMFNVELGDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697183 | |

| Record name | 5-Bromoquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181871-83-0 | |

| Record name | 5-Bromoquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoquinazolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromoquinazolin 2 Amine

Strategies for the Preparation of 5-Bromoquinazolin-2-amine and Related Scaffolds

The synthesis of the this compound core can be achieved through several strategic approaches, including building the heterocyclic system from a pre-brominated precursor (cyclocondensation), introducing the C2-amino group (amination), or by direct bromination of a quinazoline (B50416) intermediate.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of quinazoline derivatives. These methods typically involve the construction of the pyrimidine (B1678525) ring onto a pre-existing substituted benzene (B151609) precursor. For the synthesis of this compound, this approach necessitates starting with an appropriately substituted and brominated aniline (B41778) derivative.

A common and effective strategy involves the reaction of a 2-amino-6-bromobenzonitrile (B1277456) with a source of the C2-N moiety, such as guanidine (B92328) or cyanamide (B42294). usp.brnih.gov The cyclization of 2-amino-6-bromobenzonitrile with guanidine, often facilitated by heat in a polar solvent like N,N-dimethylacetamide (DMAc), directly yields the 2,4-diamino-5-bromoquinazoline. rtu.lv Alternatively, reaction with cyanamide can produce the target this compound.

Another well-established cyclocondensation route begins with bromo-substituted anthranilic acids or their derivatives (e.g., amides or esters). researchgate.net For instance, the reaction of a 6-bromoanthranilic acid derivative with a cyanate (B1221674) or a related reagent can be used to construct the 2-amino-4-quinazolinone scaffold, which can then be further manipulated to achieve the desired 2-aminoquinazoline (B112073). The reaction of anthranilonitriles with sodium hydride in dimethyl sulfoxide (B87167) has been shown to yield 4-aminoquinazolines, and this method has been applied to 5-bromoanthranilonitrile to produce the corresponding dibromo-analogue. researchgate.net

These methods benefit from the early introduction of the bromine atom onto a simple benzene precursor, which is often more straightforward than the selective halogenation of the more complex quinazoline heterocycle.

Amination Reactions in Quinazoline Synthesis

The term "amination" in this context can refer to several processes, including the introduction of an amino group to form the quinazoline ring or the direct amination of a quinazoline precursor. The most relevant method for synthesizing 2-aminoquinazolines is the cyclization with guanidine, which serves as a synthon for the C2-amine. nih.govresearchgate.net

The reaction between a 2-halobenzonitrile (e.g., 2-fluoro- or 2-bromobenzonitrile) and guanidine is a widely used method. usp.brnih.gov For the target molecule, this would involve starting with 6-bromo-2-fluorobenzonitrile and reacting it with guanidine carbonate at elevated temperatures. rtu.lv This reaction proceeds via an initial nucleophilic aromatic substitution (SNAr) of the fluorine atom by one of the amino groups of guanidine, followed by an intramolecular cyclization where the second amino group of the guanidine attacks the nitrile carbon to form the pyrimidine ring. Copper-catalyzed conditions have also been developed for the coupling of 2-bromobenzonitriles with amidines or guanidine, offering an economical and practical advantage. researchgate.net

Direct amination to install a C2-amino group on a pre-formed 5-bromoquinazoline (B1371632) ring is less common and synthetically more challenging due to the reactivity of the quinazoline ring system. However, iridium-catalyzed N-alkylation of 2-aminoquinazolines with alcohols has been reported to occur with complete regioselectivity, demonstrating a method for functionalizing the C2-amino group once it is installed. rsc.org

Regioselective Bromination of Quinazoline Precursors

Achieving regioselective bromination directly onto a pre-formed quinazoline or quinazolinone scaffold can be a powerful synthetic tool. The electronic properties of the quinazoline ring system and any existing substituents heavily influence the position of electrophilic attack. The benzene portion of the heterocycle is generally more susceptible to electrophilic substitution than the pyrimidine ring.

The directing effects of substituents on the benzene ring are critical. cognitoedu.orgulethbridge.calibretexts.org For a quinazoline ring, the fused pyrimidine portion acts as a deactivating group, directing electrophiles to the C5 and C7 positions. If a 2-amino group is present, it acts as an activating, ortho-, para-director. The interplay between the deactivating quinazoline core and the activating 2-amino group will determine the final regioselectivity.

Studies on the bromination of related benzazines like quinoline (B57606) and isoquinoline (B145761) have shown that highly regioselective monobromination at the C5 position can be achieved using specific reagents and strong acid conditions, such as N-bromosuccinimide (NBS) in concentrated H₂SO₄ or N,N'-dibromoisocyanuric acid (DBI) in triflic acid (CF₃SO₃H). taylorandfrancis.com This high selectivity is sensitive to the choice of brominating agent, acid, temperature, and concentration. It is plausible that similar conditions could be applied to a 2-aminoquinazoline precursor (potentially with the amino group protected) to achieve selective bromination at the C5 position.

Advanced Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

The bromine atom at the C5 position of this compound is a key functional group that enables access to a wide array of more complex molecules through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C-C bonds, involving the reaction of an organohalide with an organoboron compound (boronic acid or ester) catalyzed by a palladium complex. mdpi.commdpi.com The 5-bromo-2-aminoquinazoline scaffold is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position.

A robust approach for the Suzuki-Miyaura coupling of quinazolines bearing an unprotected amino group has been developed. tandfonline.com For example, the reaction of (R)-2-((2-amino-5-bromoquinazolin-4-yl)amino)hexan-1-ol with cyclopropyl (B3062369) boronic acid demonstrates a successful Suzuki coupling at the C5 position. rtu.lv This reaction is typically carried out using a palladium catalyst such as PdCl₂(dppf) in the presence of a base like potassium phosphate (B84403) in a mixture of solvents like dioxane and water.

| Catalyst | Base | Solvent | Substrate Example | Product | Ref |

| PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | (R)-2-((2-amino-5-bromoquinazolin-4-yl)amino)hexan-1-ol | (R)-2-((2-amino-5-cyclopropylquinazolin-4-yl)amino)hexan-1-ol | rtu.lv |

| Pd(dcpf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 4-amino-6-bromo-2-substituted quinazoline | 4-amino-6-aryl-2-substituted quinazoline | tandfonline.com |

This methodology is highly valuable for diversifying the quinazoline core, enabling the synthesis of complex bi-aryl structures and other derivatives with potential biological activity. rtu.lvtandfonline.com

Palladium-Catalyzed Arylation and Alkynylation

Beyond the Suzuki coupling, the C5-Br bond is amenable to other important palladium-catalyzed transformations, including the Sonogashira and Heck reactions, for the introduction of alkynyl and alkenyl groups, respectively.

The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. mdpi.comorganic-chemistry.orglibretexts.orgwikipedia.org This reaction provides a direct route to 5-alkynyl-2-aminoquinazoline derivatives, which are important synthetic intermediates. The general conditions involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper salt such as CuI, and an amine base (e.g., triethylamine) in a solvent like THF or DMF. While specific examples for 5-bromo-2-aminoquinazoline are not prevalent in the reviewed literature, the methodology has been extensively applied to other bromo-quinazolines and related heterocycles, indicating its feasibility. mdpi.com

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. fu-berlin.demasterorganicchemistry.comuwindsor.caresearchgate.net This reaction would allow for the synthesis of 5-alkenyl-2-aminoquinazolines. Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a polar aprotic solvent like DMF or NMP at elevated temperatures. The reactivity of aryl bromides in Heck reactions is well-established, making this compound a suitable substrate for such transformations.

These cross-coupling reactions collectively provide a powerful toolkit for the functionalization of the this compound scaffold, enabling the synthesis of a diverse library of derivatives for various applications.

Copper-Catalyzed Transformations

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, represent a powerful and economical method for forming carbon-heteroatom bonds on aryl halides like this compound. organic-chemistry.orgfrontiersin.orgwikipedia.org These reactions are advantageous due to the lower cost and toxicity of copper compared to other transition metals like palladium. frontiersin.org The transformation typically involves the coupling of an aryl halide with a nucleophile, such as an amine (C-N coupling), alcohol/phenol (C-O coupling), or thiol (C-S coupling), in the presence of a copper catalyst. wikipedia.orgresearchgate.net

The classic Ullmann condensation often requires harsh conditions, including high-boiling polar solvents (e.g., DMF, NMP) and high temperatures, frequently exceeding 200°C with stoichiometric amounts of copper metal. wikipedia.org However, modern advancements have led to the development of milder conditions using soluble copper(I) or copper(II) salts (e.g., CuI, Cu(OAc)₂) as catalysts, often in combination with ligands such as diamines, amino acids (like L-proline), or β-diketones (e.g., acetylacetonate). wikipedia.orgresearchgate.netmdpi.com These ligands accelerate the reaction, allowing for lower temperatures and catalytic amounts of copper. researchgate.net

For this compound, a copper-catalyzed C-N cross-coupling reaction (a Goldberg reaction, which is a type of Ullmann reaction) with an amine or amide would proceed via the displacement of the bromide atom. wikipedia.org The general mechanism is believed to involve the oxidative addition of the aryl bromide to a Cu(I) complex, followed by interaction with the amine nucleophile and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. mdpi.comnih.gov The use of air or other oxidants can facilitate the catalytic cycle. frontiersin.orgorganic-chemistry.org

Table 1: General Conditions for Copper-Catalyzed Cross-Coupling of Aryl Bromides

| Parameter | Typical Conditions |

|---|---|

| Copper Source | CuI, CuBr, Cu(OAc)₂, CuO |

| Ligand | L-proline, N,N'-dimethylethylenediamine (DMEDA), 1,10-phenanthroline, acetylacetonate |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | DMF, DMSO, NMP, Dioxane, Toluene |

| Temperature | 80-210 °C |

This table presents generalized conditions for Ullmann-type reactions on aryl bromides, which are applicable to this compound. organic-chemistry.orgfrontiersin.orgmdpi.comthieme-connect.com

Diversification through Functional Group Interconversions on the this compound Core

The strategic location of the bromine and amino functionalities on the this compound scaffold allows for selective modifications at different parts of the molecule.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C5 position is a prime site for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstone methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively, at this position. researchgate.net

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium(0) catalyst and a base. fishersci.co.uklibretexts.orgnumberanalytics.com This reaction is highly versatile for creating biaryl structures or introducing alkyl or vinyl groups. fishersci.co.uknumberanalytics.com The reactivity of the halide partner generally follows the trend I > Br > OTf >> Cl. fishersci.co.uk

A typical catalytic cycle for the Suzuki coupling begins with the oxidative addition of the aryl bromide (this compound) to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid derivative (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. numberanalytics.com

The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine. beilstein-journals.orgwikipedia.org This reaction also utilizes a palladium catalyst, but typically requires specialized phosphine ligands to facilitate the catalytic cycle. wikipedia.orgkuleuven.be The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex after deprotonation of the amine, and reductive elimination to furnish the arylated amine product. wikipedia.org This method has largely replaced harsher techniques like the Goldberg reaction for C-N bond formation due to its milder conditions and broader substrate scope. wikipedia.org

Table 2: Representative Conditions for Cross-Coupling Reactions on Aryl Bromides

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane, DMF | 80-120 °C |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos, BINAP | Cs₂CO₃, NaOtBu | Dioxane, Toluene | 80-110 °C |

This table outlines common conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on aryl bromides, applicable for the functionalization of the C5-bromo position. fishersci.co.ukbeilstein-journals.orgscirp.org

Modifications at the Amino Moiety

The 2-amino group of this compound is a nucleophilic center that can undergo various chemical transformations, most notably acylation and alkylation, to introduce diverse substituents.

Acylation: The amino group can be readily acylated by reacting it with acylating agents such as acyl chlorides or anhydrides. jst.go.jp For instance, treatment with acetic anhydride (B1165640) can yield the corresponding N-acetyl derivative, N-(5-bromoquinazolin-4-yl)acetamide. jst.go.jp This reaction is often performed in a suitable solvent, sometimes with the addition of a base like sodium bicarbonate to neutralize the acid byproduct. jst.go.jp In some synthetic routes, the 2-amino group is deliberately protected, for example by reaction with pivalic anhydride, before carrying out other transformations like chlorination at the 4-position, to prevent side reactions. hilarispublisher.com

Alkylation: Direct N-alkylation of 2-aminoquinazolines is also a viable strategy. researchgate.net While alkylation can sometimes lead to mixtures of N-alkylated and O-alkylated products in related quinazolinone systems, specific conditions can favor modification at the nitrogen. tandfonline.com For example, direct N-alkylation of 2-aminoquinazolines has been achieved using alcohols in the presence of an iridium catalyst system. researchgate.net

These modifications of the amino group not only add functionality but can also modulate the electronic properties and biological activity of the entire molecule.

Ring Functionalization through Electrophilic Aromatic Substitution (general quinazoline chemistry)

Electrophilic aromatic substitution (EAS) on the quinazoline core is generally challenging due to the electron-deficient nature of the pyrimidine ring, which deactivates the entire heterocyclic system towards electrophilic attack. nih.govnveo.org However, the presence of activating groups can facilitate such reactions under specific conditions. masterorganicchemistry.com

For this compound, the directing effects of the substituents must be considered. The 2-amino group is a powerful activating group and directs electrophiles to the ortho and para positions. The bromine at C5 is a deactivating group but is also an ortho and para director. The nitrogen atoms in the pyrimidine ring are strongly deactivating.

Nitration is the most well-documented electrophilic substitution on the quinazoline nucleus. nih.govnveo.org Quinazoline itself reacts with fuming nitric acid in concentrated sulfuric acid to yield 6-nitroquinazoline. nih.govnveo.org Studies on related quinazolinones have shown that nitration can occur at the C6 and C8 positions. inlibrary.uzacs.org Given the activating influence of the 2-amino group and the directing effect of the C5-bromo group, electrophilic attack on this compound would likely be directed to the C6 or C8 positions of the benzene ring portion of the scaffold. Introducing a second nitro group into the quinazoline ring has been shown to require harsh conditions, such as an excess of the nitrating mixture and heating. inlibrary.uz

Halogenation is another potential EAS reaction. For the related 2-aminopyrimidine (B69317) system, direct halogenation with chlorine or bromine in an aqueous solution has been shown to produce the 5-halogenated product, with yields improved by the presence of carbonates of group 2 metals like calcium carbonate. google.com This suggests that direct halogenation of the quinazoline ring, influenced by the existing substituents, is also a possible, albeit likely challenging, transformation.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| N-(5-bromoquinazolin-4-yl)acetamide |

| 6-nitroquinazoline |

| Acetic anhydride |

| Acetylacetonate |

| BINAP |

| Boronic acid |

| Buchwald-Hartwig reaction |

| Copper(I) iodide |

| Copper(II) acetate |

| DMF (Dimethylformamide) |

| DMSO (Dimethyl sulfoxide) |

| Dioxane |

| Goldberg reaction |

| L-proline |

| N,N'-dimethylethylenediamine (DMEDA) |

| NMP (N-Methyl-2-pyrrolidone) |

| Palladium(0) |

| Pivalic anhydride |

| Suzuki-Miyaura coupling |

| Toluene |

| Ullmann condensation |

Pharmacological Spectrum and Biological Activities of 5 Bromoquinazolin 2 Amine and Its Analogs

Investigations into Anticancer Efficacy

Quinazoline-based compounds have emerged as a significant class of molecules in oncology research. mdpi.com Their derivatives have been investigated for their antiproliferative activity against a variety of cancer cell lines, including lung, colon, breast, and prostate cancer, often showing inhibitory effects in the micromolar range. mdpi.com The structural versatility of the quinazoline (B50416) core allows for substitutions that can enhance cytotoxicity and target specific cancer-related pathways. mdpi.comuniprot.org

Mechanisms of Action in Cellular Proliferation Inhibition

The anticancer effects of 5-bromoquinazolin-2-amine analogs and other quinazoline derivatives are exerted through several key mechanisms that disrupt cancer cell growth and survival. A primary mechanism is the induction of apoptosis, or programmed cell death. For instance, a brominated analog of coelenteramine was found to induce cell death via apoptosis, with evidence suggesting the involvement of both intrinsic and extrinsic pathways. mdpi.com Similarly, certain 2-phenazinamine derivatives have demonstrated the ability to induce apoptosis in cancer cells. nih.gov

Another critical mechanism is the disruption of the cell cycle. Studies on various quinazoline derivatives have shown they can induce cell cycle arrest at different phases, thereby halting cell proliferation. mdpi.com For example, some selenopyrimidines and quinazolines were observed to cause cell death and alter cell cycle distribution in MCF-7 breast cancer cells. mdpi.com Other pyrimidine (B1678525) derivatives have been shown to induce arrest at the G1/S or G2/M phases. google.com Some marine-derived compounds have also been reported to halt the cell cycle in the G2/M phase in breast cancer cells. mdpi.com

Furthermore, the inhibition of tubulin polymerization represents another avenue through which these compounds exhibit anticancer activity. Tubulin is a crucial component of the cellular cytoskeleton, and its disruption interferes with mitosis, leading to cell death. nih.gov

Table 1: Mechanisms of Cellular Proliferation Inhibition by Quinazoline Analogs

| Compound Class/Derivative | Mechanism of Action | Cancer Cell Line(s) | Reference(s) |

|---|---|---|---|

| Brominated Coelenteramine Analog | Induction of apoptosis (intrinsic and extrinsic pathways) | Gastric and lung cancer cells | mdpi.com |

| Selenopyrimidines and Quinazolines | Induction of cell death, alteration of cell cycle distribution | MCF-7 (breast cancer) | mdpi.com |

| 2-Chloro-N-(phenazin-2-yl)benzamide | Induction of apoptosis | K562 (leukemia), HepG2 (liver cancer) | nih.gov |

| Thiazole derivative | G2/M phase cell cycle arrest | MCF-7 (breast cancer) | mdpi.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Inhibition of tubulin polymerization (predicted via docking) | Various | nih.gov |

| Quinazoline sulfonamide derivative | G2/M phase cell cycle arrest, induction of apoptosis | MCF-7 (breast cancer) | genecards.org |

Role as Kinase Inhibitors (e.g., BRSK2, EphB3, general kinase inhibitors)

The quinazoline scaffold is recognized as a "privileged structure" for developing kinase inhibitors, which are crucial in cancer therapy as they can block the signaling pathways that drive tumor growth. nih.gov Many FDA-approved kinase inhibitors feature the quinazoline framework. nih.gov

EphB3 Inhibition: Ephrin receptors, including EphB3, are receptor tyrosine kinases that play roles in cell proliferation, migration, and apoptosis. genecards.org Quinazoline sulfonamides, synthesized from 2-amino-5-bromobenzonitrile, have been designed as potential selective inhibitors of EphB3. genecards.org Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyridine (B1195680) derivatives revealed that a 2-chloroanilide moiety was key for EphB3 kinase inhibitory activity. frontiersin.org Replacing the pyrazolo[1,5-a]pyridine core with an imidazo[1,2-a]pyridine (B132010) was also well-tolerated and showed similar SAR for EphB3 inhibition. frontiersin.org

General Kinase Inhibition: Quinazoline derivatives have been developed as multi-kinase inhibitors. One such compound, BPR1K871, demonstrated potent dual inhibition of Aurora kinases (A and B) and Fms-like tyrosine kinase 3 (FLT3). nih.gov Kinase profiling revealed its ability to inhibit a wide range of therapeutically relevant kinases. nih.gov Other N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines have shown inhibitory activity against several Ser/Thr kinases, including CDK5/p25, CK1δ/ε, DYRK1A, and CLK1. nih.gov

BRSK2 Inhibition: BRSK2 (BR Serine/Threonine Kinase 2) is a kinase involved in processes like cell cycle control and neuron polarization. uniprot.orgresearchgate.net While some styryl quinazoline derivatives have been broadly screened against a panel of kinases that includes BRSK2, specific and potent inhibitory activity data for this compound or its direct analogs against BRSK2 are not extensively detailed in the available literature. nih.gov

Table 2: Kinase Inhibitory Activity of Quinazoline Analogs

| Compound/Derivative Class | Target Kinase(s) | Potency (IC₅₀/Kᵢ) | Reference(s) |

|---|---|---|---|

| Quinazoline sulfonamides | EphB3 | Not specified | genecards.org |

| Pyrazolo[1,5-a]pyridine & Imidazo[1,2-a]pyridine analogs | EphB3 | Not specified | frontiersin.org |

| BPR1K871 (Quinazoline-based) | AURKA, AURKB, FLT3 | 13-22 nM | nih.gov |

| N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines | CLK1, DYRK1A | Sub-micromolar | nih.gov |

| H-89 (Isoquinolinesulfonamide) | Protein Kinase A | 0.048 µM | researchgate.net |

Modulation of Oncogenic Signaling Pathways (e.g., KEAP1/NRF2)

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In cancer, dysregulation of this pathway, often through constitutive Nrf2 activation, can provide a growth advantage and chemoresistance to tumor cells. Therefore, modulating this pathway is a key therapeutic strategy.

Quinazoline derivatives have been identified as modulators of the Keap1-Nrf2 pathway. Deoxyvasicine, a quinazoline alkaloid, has been shown to up-regulate the Nrf2/ARE pathway. mdpi.com In silico studies have predicted that certain trifluoromethyl-substituted quinazoline derivatives can act as potent Keap1-Nrf2 inhibitors by binding effectively to the KELCH domain of the Keap1 protein. Another study highlighted a quinazolinone derivative that upregulates the expression of NRF2 while downregulating KEAP1, suggesting its potential in inhibiting carcinogenesis. nih.gov Additionally, the quinazoline alkaloid derivative Halofuginone has been reported to act as an indirect inhibitor of NRF2 in therapy-resistant cancer cells. These findings indicate that the quinazoline scaffold can be effectively utilized to target and modulate this crucial oncogenic signaling pathway.

Antimicrobial Potency

In addition to their anticancer properties, quinazoline derivatives have demonstrated significant potential as antimicrobial agents, addressing the growing challenge of drug-resistant pathogens. mdpi.comnih.gov

Antibacterial Modalities and Spectrum

Derivatives of the quinazoline and quinazolinone core have shown broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. mdpi.com The presence of a bromine atom on the quinazolinone ring has been reported to enhance antimicrobial activity. nih.gov

Studies have evaluated the minimum inhibitory concentration (MIC) of these compounds against various bacterial strains. For example, a series of novel imidazo/benzimidazo[1,2-c]quinazoline derivatives exhibited promising MIC values, ranging from 4–8 μg/mL, against all tested bacterial strains, including S. aureus, E. coli, and P. aeruginosa. C-2 amine-substituted quinoxaline (B1680401) analogs also showed good to moderate activity against S. aureus and B. subtilis, with MICs as low as 4 μg/mL. Some quinazolinone derivatives have shown better bacteriostatic (inhibiting growth) than bactericidal (killing bacteria) activity. nih.gov The mechanism of action for some analogs involves compromising the integrity of the bacterial cell membrane, leading to the leakage of cellular contents and bacterial death.

Table 3: Antibacterial Activity of Quinazoline Analogs

| Compound Class/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference(s) |

|---|---|---|---|

| Imidazo/benzimidazo[1,2-c]quinazolines | S. aureus, B. subtilis, K. pneumoniae, E. coli | 4–8 µg/mL | |

| C-2 amine-substituted quinoxalines | S. aureus, B. subtilis, MRSA, E. coli | 4–32 µg/mL | |

| Quinazolinone-benzenesulfonamide hybrids | Gram-positive, Gram-negative, MRSA | Not specified | |

| 6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones | Gram-positive & Gram-negative strains | Active | |

| 2-(o-thiadiaminephenyl)-3-thiadiamine-6-bromo-quinazoline-4(3H)-one | S. aureus, Bacillus sp., E. coli, P. aeruginosa | Significant zone of inhibition |

Antifungal Properties

The pharmacological spectrum of quinazoline derivatives extends to antifungal activity. mdpi.com Many synthesized compounds have been screened against common fungal pathogens like Candida albicans and Aspergillus niger. nih.gov

Research has shown that nearly all screened compounds in some series exhibit good activity against C. albicans and A. niger. nih.gov Fused pyrolo-quinazolinone derivatives were effective against these fungi at concentrations of 32 or 64 μg/ml. nih.gov Similar to their antibacterial action, some derivatives showed more significant fungistatic rather than fungicidal effects. nih.gov Imidazo- and benzimidazo-quinazoline derivatives that were potent antibacterial agents also displayed pronounced antifungal activity, with MIC values ranging from 8–16 μg/mL against A. niger and C. albicans. The hybridization of the quinazolinone scaffold with other heterocyclic moieties, such as azoles, has been explored as a strategy to enhance antifungal potency.

Table 4: Antifungal Activity of Quinazoline Analogs

| Compound Class/Derivative | Fungal Strain(s) | Activity (MIC) | Reference(s) |

|---|---|---|---|

| Imidazo/benzimidazo[1,2-c]quinazolines | A. niger, C. albicans | 8–16 µg/mL | |

| Pyrolo-quinazolinone derivatives | C. albicans, A. niger | 32-64 µg/mL | nih.gov |

| Quinazolinone-Azole Hybrids | C. albicans, A. fumigatus, A. niger, C. glabrata | Active | |

| General Quinazolinone Derivatives | C. albicans, A. niger | Good activity | nih.gov |

| Aza isatin-quinazoline derivatives | Various fungi | Active | mdpi.com |

Inhibition of Metallo-β-Lactamases

This compound serves as a key intermediate in the synthesis of potent enzyme inhibitors. Specifically, it is utilized in the preparation of tetrazolylarylsulfonamides, which have been identified as inhibitors of metallo-β-lactamases (MBLs). impurity.com MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for severe bacterial infections. google.comnih.gov The development of effective MBL inhibitors is a critical strategy to combat antibiotic resistance. By inhibiting these enzymes, it is possible to restore the efficacy of existing β-lactam antibiotics against resistant bacterial strains. google.comnih.gov

The synthesis of these inhibitors from this compound highlights the importance of this compound as a building block in the development of novel therapeutics to address the growing threat of multidrug-resistant bacteria.

Anti-inflammatory and Analgesic Attributes

While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented, numerous analogs featuring a bromo-substituted quinazolinone core have demonstrated significant activity in these areas. The presence and position of the bromine atom, along with other substituents on the quinazoline ring, play a crucial role in modulating these effects. nih.govresearchgate.netencyclopedia.pub

A series of synthesized 6-bromoquinazolinone derivatives have been investigated for their pharmacological importance, including their anti-inflammatory and analgesic activities. researchgate.net In one study, various 3-[2′-(substituted benzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones and their derivatives were synthesized and evaluated. Among these, compounds with a bromo substituent at the 6th position of the quinazolinone nucleus showed notable anti-inflammatory activity. pnrjournal.com For instance, the compound 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one demonstrated better anti-inflammatory activity than other analogs in the same series. nih.gov

The analgesic potential of bromo-substituted quinazolines has also been explored. A study on quinazoline analogs of anpirtoline, a compound with known analgesic properties, revealed that the introduction of a quinazoline nucleus can lead to compounds with significant analgesic effects. nih.gov Research on various 6-bromo quinazolinone derivatives has also pointed towards their potential as analgesic agents. researchgate.net

Table 1: Anti-inflammatory Activity of Selected 6-Bromoquinazolinone Derivatives

| Compound | Structure | Anti-inflammatory Activity (% edema inhibition) | Reference |

|---|---|---|---|

| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | A complex substituted 6-bromoquinazolin-4-one | Showed better activity than other analogs in the series | nih.gov |

| 6-bromo-2-((3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-ylamino) methyl)-3-(naphthalene-2-yl) quinazolin-4(3H)-one (Compound 6b) | A complex substituted 6-bromoquinazolin-4-one | 58.40% | pnrjournal.com |

| 6-bromo-2-phenyl-3-{[4-(5-methyl-3-phenyl-4-isoxazolyl) phenyl sulfonyl 4-(3H) quinazolinone | A complex substituted 6-bromoquinazolin-4-one | Showed better activity than the 2-methyl analog | jocpr.com |

Note: The table presents a selection of compounds from the cited literature to illustrate the anti-inflammatory potential of the bromo-quinazoline scaffold. The activities are reported as described in the original studies.

Evaluation of Anticonvulsant Activities

The quinazoline scaffold is a well-established pharmacophore in the development of anticonvulsant agents. nih.govnih.gov Several studies have highlighted the importance of a bromo substituent on the quinazoline ring for enhancing anticonvulsant activity. nih.govwho.intfarmaceut.org

In a study of novel quinazoline derivatives, it was found that a 4-bromo substitution resulted in higher anticonvulsant activity compared to 4-chloro or 4-fluoro substitutions. nih.gov Another research effort focusing on 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-one derivatives identified a compound with a mono bromo substitution as the most active anticonvulsant in the series. who.int

Furthermore, the structure-activity relationship of certain thiadiazole derivatives has indicated that a 3-amino-2-methyl-6-bromoquinazolin-4(3H)-onyl moiety is crucial for their anticonvulsant properties. arjonline.org One study reported that 3-[3-amino-2-methyl-6-bromoquinazolin-4(3h)-onyl-3-(chlorophenylaminomethylene)-benzothiazepine-2-yl]-2-chloroindole was the most potent compound in its series, even more so than the standard drug phenytoin (B1677684) sodium. researchgate.net These findings underscore the potential of bromo-substituted quinazolines as a promising class of anticonvulsant agents.

Table 2: Anticonvulsant Activity of Selected Bromo-Quinazoline Derivatives

| Compound Series/Derivative | Key Structural Feature | Anticonvulsant Activity Highlight | Reference |

|---|---|---|---|

| Quinazoline derivatives | 4-bromo substitution | Higher activity than 4-chloro and 4-fluoro analogs | nih.gov |

| 3-substituted-6-fluro-2-methyl-quinazolin-4(3H)-one derivatives | Mono bromo substitution | Most active in the series | who.int |

| 1,3,4-Thiadiazole derivatives | 3-amino-2-methyl-6-bromoquinazolin-4(3H)-onyl moiety | Essential for anticonvulsant activity | arjonline.org |

| 3-[3-amino-2-methyl-6-bromoquinazolin-4(3h)-onyl...]-2-chloroindole | Complex bromo-quinazoline derivative | More potent than phenytoin sodium | researchgate.net |

Note: This table summarizes key findings on the anticonvulsant activity of various bromo-substituted quinazoline analogs as reported in the referenced literature.

Exploration of Other Therapeutically Relevant Activities (e.g., antiviral, anti-malarial, anti-hypertensive)

The therapeutic potential of bromo-substituted quinazolines extends beyond the aforementioned activities, with research indicating promise in antiviral, antimalarial, and antihypertensive applications.

Antiviral Activity: Several studies have investigated the antiviral properties of quinazoline derivatives. jst.go.jpresearchgate.netnih.gov A study on the synthesis and biological evaluation of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones revealed notable antiviral activity. Specifically, the compound 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone demonstrated the most potent antiviral activity against the vaccinia virus in cell cultures. jst.go.jp

Antimalarial Activity: The emergence of drug-resistant malaria parasites necessitates the development of new antimalarial agents. Quinazolinone derivatives have been explored as a potential source of such agents. researchgate.netrsc.orgnih.gov While direct studies on this compound are limited, research on related quinazolinone structures has shown promising results. For instance, a series of 2,3-substituted quinazolin-4(3H)-one derivatives designed based on the structure of febrifugine, a natural antimalarial alkaloid, exhibited antimalarial activities against Plasmodium berghei in mice. nih.gov

Anti-hypertensive Activity: Quinazoline derivatives are well-known for their antihypertensive properties, with several drugs based on this scaffold being clinically used. researchgate.netjapsonline.comresearchgate.nettandfonline.com These compounds often act as α1-adrenergic receptor blockers. While specific data on this compound is not readily available, the broader class of quinazoline derivatives has been extensively studied for its cardiovascular effects. For example, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives were synthesized and evaluated for their antihypertensive activity. tandfonline.com

Table 3: Other Therapeutic Activities of Bromo-Quinazoline Analogs

| Activity | Compound/Derivative Series | Key Finding | Reference |

|---|---|---|---|

| Antiviral | 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone | Potent activity against vaccinia virus | jst.go.jp |

| Antimalarial | 2,3-substituted quinazolin-4(3H)-one derivatives | Active against Plasmodium berghei in mice | nih.gov |

| Antihypertensive | N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamides | Various derivatives showed hypotensive effects | tandfonline.com |

Note: This table highlights some of the other documented therapeutic activities of bromo-substituted quinazoline analogs.

Structure Activity Relationship Sar and Rational Drug Design Approaches for 5 Bromoquinazolin 2 Amine Derivatives

Delineation of Pharmacophoric Elements within the Quinazoline (B50416) Framework

The quinazoline ring system is a foundational pharmacophore, a specific arrangement of molecular features necessary for biological activity. For 2-aminoquinazoline (B112073) derivatives, several key elements are crucial for molecular recognition and interaction with biological targets.

The 2-aminoquinazoline core itself is a primary pharmacophoric feature. The nitrogen atoms at positions 1 and 3, along with the exocyclic amino group at position 2, can act as hydrogen bond donors and acceptors. nih.gov These interactions are critical for anchoring the molecule within the binding site of a target protein. For instance, in studies of adenosine (B11128) A2A receptor antagonists, the 2-aminoquinazoline ring was observed forming key hydrogen bonds with amino acid residues like Asn253 and Glu169. The fused aromatic system also provides a rigid scaffold that allows for the precise spatial orientation of various substituents, and it can participate in π-stacking interactions with aromatic residues like phenylalanine in a target's active site. escholarship.org

A pharmacophore model for a typical quinazoline-based inhibitor often includes:

A hydrogen bond donor feature (from the 2-amino group).

One or more hydrogen bond acceptor features (from the N1 and N3 atoms).

A hydrophobic/aromatic region (the bicyclic ring system).

Additional vectors for substitution at various positions (C4, C5, etc.) to explore further interactions and enhance selectivity. nih.govjppres.comresearchgate.netnih.gov

Systematic Structural Modifications and Their Biological Correlates

Rational drug design involves the systematic alteration of a lead compound to enhance its biological activity. For 5-bromoquinazolin-2-amine, modifications at the halogen position, the amine group, and peripheral rings are critical areas of investigation.

The presence and position of a halogen atom on the quinazoline ring significantly modulate a compound's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. researchgate.net Halogen atoms can also form specific halogen bonds, a type of non-covalent interaction that can contribute to binding affinity. mdpi.com

While specific SAR data for the 5-bromo position is limited, studies on isomeric bromo-quinazolines provide valuable insights. Research on antifungal quinazolinone derivatives showed that a bromine atom at the C6 position resulted in the highest potency against R. solani compared to substitutions at C7 or C8. nih.gov Similarly, other studies have repeatedly highlighted that halogenation at the C6 and C8 positions can enhance the antimicrobial and anticancer activities of quinazolinone derivatives. nih.govnih.gov Bromo derivatives, in particular, have been noted for possessing significant cytotoxic potential. mdpi.com

The placement of a bromine atom at the C5 position on the 2-aminoquinazoline scaffold would be expected to influence the electronic distribution of the benzene (B151609) ring and introduce steric bulk, which could either be beneficial or detrimental depending on the topology of the target binding site. The use of a 5-bromoquinazolin-4-amine (B598613) intermediate in the synthesis of p97 ATPase inhibitors suggests the utility of this specific substitution pattern in creating bioactive molecules. escholarship.org

| Halogen Position | Observed Effect on Activity | Compound Class | Reference |

| Position 6 | Highest antifungal potency | Bromo-quinazolinone | nih.gov |

| Position 6 | Improved anticancer effects | Bromo-quinazolinone | nih.gov |

| Position 6 & 8 | Can improve antimicrobial activity | Halogenated quinazolinone | nih.gov |

| Position 5 | Used as intermediate for bioactive compounds | 5-bromoquinazolin-4-amine | escholarship.org |

The 2-amino group of the quinazoline scaffold is a critical handle for modification, providing a vector to introduce various side chains that can probe different regions of a target's binding pocket. The nature of the substituent on this amine can dramatically affect binding affinity and selectivity.

In a study focused on developing A2A adenosine receptor antagonists from a bromo-quinazoline scaffold, modifications to the 2-amino position were pivotal. Introducing different aminoalkyl chains with tertiary amines led to significant changes in receptor affinity. This demonstrates that the length, flexibility, and chemical nature of the C2-substituent are key determinants of biological activity. For many kinase inhibitors, the presence of a secondary amine in a linker region is considered crucial for activity, and its methylation or replacement can lead to a dramatic loss of potency. mdpi.com

The following table, based on data for 6-bromo-4-(furan-2-yl)quinazolin-2-amine derivatives, illustrates how C2-amine substitutions impact affinity for the human A2A adenosine receptor (hA2AR).

| Compound | C2-Amine Substituent | hA2AR Affinity (Ki, nM) |

| Base Scaffold | Unsubstituted Amine | 20 |

| 9w | aminopentylpiperidine (on 6-methyl derivative) | 61 |

| 10d | 4-[(piperidin-1-yl)methyl]aniline (on 7-methyl derivative) | 15 |

| 9x | aminopentylpiperidine (on 7-methyl derivative) | 21 |

| 9a | 2-pyridine | 1100 |

| 9c | benzylpiperidine | >10000 |

Modifications to other parts of the quinazoline scaffold, particularly at the C4 position, are a common strategy to enhance efficacy and selectivity. Attaching various heterocyclic rings at this position can lead to new interactions within the target binding site.

For example, the introduction of a furan (B31954) ring at the C4 position of a 6-bromo-quinazolin-2-amine scaffold resulted in a potent A2A receptor antagonist. In other drug discovery programs, replacing a quinoline (B57606) moiety with an isoquinoline (B145761) ring on a quinazoline scaffold led to a significant improvement in selectivity for the HER2 kinase over EGFR. nih.gov This strategy, known as bioisosteric replacement, involves substituting one group with another that has similar physical or chemical properties to enhance the compound's biological activity. The incorporation of other rings, such as thiophene, has also been shown to be a promising approach for developing effective anticancer agents. nih.gov These peripheral modifications allow the molecule to access additional binding pockets or form unique interactions, thereby fine-tuning its pharmacological profile.

Impact of Amine Substitutions on Receptor Interactions

Strategies for Enhancing Potency and Selectivity via SAR

A comprehensive SAR study enables the development of strategies to improve a compound's potency and its selectivity for the intended target over other proteins. For this compound derivatives, such strategies would integrate findings from the structural modifications discussed above.

Optimizing the C2-Amine Linker and Terminus: Systematically varying the length, rigidity, and terminal group of the substituent at the 2-amino position is crucial. This allows for the exploration of specific sub-pockets within the target binding site to maximize affinity. mdpi.com

Bioisosteric Replacement and Scaffold Hopping: Replacing parts of the molecule, such as the C4 substituent or even the quinazoline core itself, with other chemical groups (bioisosteres) can improve potency, selectivity, and pharmacokinetic properties. nih.gov For example, replacing a phenyl ring with a benzimidazole (B57391) was shown to be beneficial for creating additional π-interactions. researchgate.net

Structure-Based Design: When the 3D structure of the target protein is known, computational docking can be used to visualize how derivatives of this compound fit into the active site. This allows for the rational design of new modifications that are predicted to form stronger or more selective interactions. drugdesign.orgbbau.ac.in

Lead Optimization Strategies in Drug Discovery Programs Involving Quinazolines

Improving ADMET Properties: A primary goal is to optimize the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This may involve modifying the structure to increase solubility, improve metabolic stability (e.g., by blocking sites of metabolism with fluorine atoms), enhance permeability, and reduce off-target toxicity. medchemexpress.comscienceopen.com

Computational Modeling: In silico tools play a significant role in modern lead optimization. Quantitative Structure-Activity Relationship (QSAR) models can predict the activity of unsynthesized compounds, while computational ADMET filters help to prioritize molecules with favorable pharmacokinetic profiles, reducing the need for extensive experimental testing. vichemchemie.comscienceopen.com

Structural Simplification: Often, initial lead compounds can be large and overly complex. A key optimization strategy is structural simplification, where unnecessary parts of the molecule are removed. This can improve synthetic accessibility, reduce molecular weight, and enhance drug-like properties without sacrificing potency.

Prodrug Approach: If a compound has poor properties like low solubility or inability to cross a biological barrier, it can be modified into a prodrug. A prodrug is an inactive form that is converted into the active drug within the body, overcoming the initial limitations. bbau.ac.in

Through these iterative cycles of design, synthesis, and testing, lead compounds based on the this compound scaffold can be refined into highly potent and selective clinical candidates.

Computational Chemistry and Molecular Modeling in 5 Bromoquinazolin 2 Amine Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This technique is crucial for understanding the structure-activity relationships of quinazoline (B50416) derivatives.

In a study focused on developing novel EphB3 kinase inhibitors, a library of quinazoline sulfonamides was designed and evaluated. nih.gov Molecular docking simulations were performed to predict the binding affinities of these compounds. nih.gov The docking study identified several promising hits, with the top seven compounds selected for further analysis based on their GlideScore, a measure of binding affinity. nih.gov Compound 4c from this series, a 6-bromo-2-(phenylsulfonamido)quinazoline derivative, was predicted to have a high binding affinity, which was later validated through in vitro assays where it showed potent inhibitory activity (IC50 = 1.04 µM). nih.gov The molecular mechanics, generalized Born surface area (MM-GBSA) method was also used to calculate the binding free energy, which further supported the docking results. nih.gov

The interactions identified through docking are critical for understanding how these molecules bind. Common interactions for quinazoline-based inhibitors include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govacs.org For instance, in the development of ALK2 inhibitors, the quinazolinone core was observed to engage in π-stacking interactions within the protein's binding pocket. acs.org Tools like the Protein-Ligand Interaction Profiler (PLIP) are often used to automatically detect and visualize the full range of non-covalent interactions, including hydrogen bonds, salt bridges, and hydrophobic contacts, between a ligand and its protein target. nih.govnih.govvolkamerlab.org

Table 1: Docking and Binding Energy Data for Selected Quinazoline Derivatives

| Compound | Target | Docking Score (GlideScore, kcal/mol) | MM-GBSA Binding Free Energy (kcal/mol) | Experimental Activity (IC50, µM) |

|---|---|---|---|---|

| Compound 3a | EphB3 | -6.43 | -64.84 | > 10 |

| Compound 4a | EphB3 | -6.23 | -61.96 | > 10 |

| Compound 4c | EphB3 | -7.23 | -74.13 | 1.04 |

| Compound 4f | EphB3 | -6.86 | -66.45 | > 10 |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 5-Bromoquinazolin-2-amine. researchgate.netosti.gov These calculations provide insights into the molecule's electronic structure, orbital energies (such as HOMO and LUMO), electrostatic potential, and reactivity.

The reactivity of the amine group is significantly influenced by the electronic nature of the quinazoline ring system. msu.edu The presence of the bromine atom at the 5-position acts as an electron-withdrawing group, which can modulate the electron density across the heterocyclic system and influence the basicity and nucleophilicity of the 2-amino group. vulcanchem.com QM methods can quantify these effects by calculating atomic charges and mapping the molecular electrostatic potential, highlighting electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack. osti.gov

Furthermore, QM calculations are used to determine optimized molecular geometries and predict spectroscopic properties, which can be compared with experimental data for structure validation. researchgate.net For amine-containing compounds, DFT has been used to evaluate reaction energies, such as those involved in CO2 capture, by relating electronic structure properties to reactivity trends. osti.gov The local softness on the reacting nitrogen atom, a concept derived from conceptual DFT, has been identified as a descriptor that can explain trends in reactivity. osti.gov

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. researchgate.net For quinazoline derivatives, QSAR models are developed to predict the therapeutic potential of newly designed compounds and to identify the key structural features required for activity. nih.govmdpi.com

A QSAR study involves several stages: compiling a dataset of compounds with known activities, calculating molecular descriptors, developing a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and validating the model's predictive power. d-nb.info Descriptors can be 2D (e.g., topological indices, atom counts) or 3D (e.g., steric and electrostatic fields from CoMFA and CoMSIA). mdpi.comd-nb.info

For a series of quinazoline-based inhibitors, a QSAR model could be built using descriptors such as:

Topological Polar Surface Area (TPSA): Relates to membrane permeability. ambeed.com

LogP: Represents lipophilicity. ambeed.com

Molecular Weight (MW): A measure of molecular size. vulcanchem.com

Electronic Descriptors: Such as the energy of the HOMO/LUMO or dipole moment.

Steric Descriptors: Indicating the volume and shape of substituents.

Once a reliable QSAR model is established, it can be used to screen virtual libraries of this compound derivatives to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. researchgate.netnih.gov

Table 2: Example Descriptors Used in QSAR Models for Heterocyclic Amines

| Descriptor Type | Example Descriptor | Physicochemical Relevance |

|---|---|---|

| Lipophilicity | Consensus Log Po/w | Membrane permeability, solubility |

| Electronic | Topological Polar Surface Area (TPSA) | Polarity, hydrogen bonding capacity |

| Constitutional | Molecular Weight | Size and bulk |

| Geometrical | Molar Refractivity | Molar volume and polarizability |

| Topological | Number of rotatable bonds | Conformational flexibility |

Simulation of Conformational Dynamics and Binding Energetics

Proteins and ligands are not static entities; they are dynamic and can adopt multiple conformations. mpg.de Molecular dynamics (MD) simulations are powerful tools used to study the conformational dynamics of a ligand like this compound, both in its free state and when bound to a protein target. elifesciences.orgmdpi.com

MD simulations can reveal how a ligand adapts its shape to fit into a binding pocket and can highlight the flexibility of certain parts of the molecule. For example, in structural studies of 2-aminoquinazoline (B112073) derivatives, it was noted that the flexible "tail" part of the molecule could adopt several energetically similar conformations within the protein's binding pocket, making it difficult to resolve its exact location via X-ray crystallography. rtu.lv This conformational flexibility is a key aspect of molecular recognition.

Binding energetics, which determine the strength of the ligand-protein interaction, can be calculated from MD simulations using methods like MM-GBSA. nih.gov This approach provides an estimate of the free energy of binding by combining molecular mechanics energy terms with a solvation energy model. These calculations help to rank different binding poses or different ligands and provide a more physically realistic assessment of binding affinity than docking scores alone. nih.gov Studying the conformational dynamics and binding energetics provides a deeper understanding of the molecular basis for ligand efficacy and selectivity. mpg.demdpi.com

Advanced Research Applications and Future Trajectories of 5 Bromoquinazolin 2 Amine

Role as a Precursor in Advanced Organic Synthesis

5-Bromoquinazolin-2-amine serves as a critical building block in advanced organic synthesis, primarily due to its two reactive sites: the bromine atom at the C5 position and the amino group at the C2 position. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

One of the most powerful methods utilized for this purpose is the Suzuki-Miyaura coupling reaction. wikipedia.orglibretexts.org This reaction involves the coupling of the aryl bromide (this compound) with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org This methodology is widely used to synthesize biaryl compounds and other substituted aromatic systems. libretexts.org For instance, coupling this compound with various arylboronic acids can generate a library of 5-aryl-quinazolin-2-amine derivatives, each with potentially unique biological activities. The general scheme for a Suzuki reaction is the coupling of an organohalide with an organoboron compound catalyzed by a palladium complex. wikipedia.org

Another key transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. libretexts.orgwikipedia.org While the primary amino group at the C2 position of this compound can itself be a coupling partner, it can also be derivatized. More significantly, the Buchwald-Hartwig reaction provides a powerful tool for creating derivatives by coupling amines with the C5-bromo position, although this is less common than C-C bond formation at this site. The reaction's true utility for this precursor lies in modifying the 2-amino group or introducing further complexity after an initial Suzuki coupling at the C5 position. The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.org

The presence of the 2-amino group also allows for a range of classical transformations, including acylation, alkylation, and the formation of ureas, thioureas, and sulfonamides. For example, a known derivative, 2-[(5-bromoquinazolin-2-yl)amino]ethan-1-ol, highlights the nucleophilic character of the amino group, enabling its reaction with electrophiles like epoxides to create more complex side chains. shachemlin.com This dual reactivity makes this compound a highly valuable scaffold for combinatorial chemistry and the synthesis of targeted molecular libraries.

Table 1: Key Synthetic Reactions Utilizing Halogenated Quinazoline (B50416) Precursors

| Reaction Name | Reagent Type | Bond Formed | Purpose |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | C-C | Introduces diverse aromatic or heterocyclic moieties at the C5 position. mdpi.commdpi.comuzh.ch |

| Buchwald-Hartwig Amination | Primary/secondary amines | C-N | Forms new C-N bonds, typically for synthesizing aryl amines. libretexts.orgmdpi.com |

| Acylation | Acyl chlorides, Anhydrides | N-C(O) | Modifies the 2-amino group to form amides. |

| Sulfonylation | Sulfonyl chlorides | N-S(O)₂ | Modifies the 2-amino group to form sulfonamides. |

Potential in Agrochemistry and Crop Protection

The quinazoline scaffold is not only prevalent in pharmaceuticals but also shows significant promise in agrochemistry. dhanuka.com Agrochemicals are crucial for modern agriculture, helping to control pests and diseases, thereby increasing crop yields and quality. dhanuka.comnaclind.com Quinazoline derivatives have been investigated for their pesticidal effects, including activity against plant pathogens. researchgate.net

Halogenated aromatic compounds are a common feature in many commercial pesticides and herbicides. The presence of the bromine atom in this compound can enhance the lipophilicity and metabolic stability of its derivatives, properties that are often desirable for agrochemicals to ensure they persist long enough to be effective and can penetrate the target organism.

While specific studies on the agrochemical applications of this compound are not widely documented, its structural features suggest it is a viable candidate for inclusion in screening programs for new crop protection agents. By synthesizing derivatives with different substituents at the C5 and N2 positions, it is possible to tune the biological activity towards specific pests, fungi, or weeds. The development of nano-agrochemicals, which can improve the efficiency and reduce the environmental impact of pesticides and fertilizers, represents a future direction where novel quinazoline-based compounds could be applied. rsc.org

Integration into High-Throughput Screening Libraries for Novel Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify "hits" against a biological target. alitheagenomics.comsci-hub.se These hits serve as the starting point for further optimization in drug development campaigns. Screening libraries are typically composed of diverse, drug-like small molecules.

This compound and its derivatives are ideal candidates for inclusion in HTS libraries. The quinazoline core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, which increases the probability of finding hits. rroij.com The ability to easily generate a large library of diverse derivatives from this compound using robust synthetic methods like Suzuki coupling makes it highly valuable for populating these screening collections. mdpi.com A close analog, 5-bromoquinazolin-4-amine (B598613), has already been noted in the context of HTS, underscoring the utility of this substitution pattern. escholarship.org

HTS can be performed using biochemical assays, which test the effect of a compound on a purified target like an enzyme, or cell-based (phenotypic) assays, which measure the effect on whole cells. sci-hub.segenedata.com The data-rich outputs from modern HTS techniques, including high-content screening which analyzes multiple cellular parameters simultaneously, can provide deep insights into the mechanism of action of active compounds, facilitating the journey from hit to lead. alitheagenomics.com

Emerging Methodologies in Quinazoline Derivative Drug Discovery

The discovery of new drugs based on the quinazoline scaffold is continuously evolving, driven by new technologies and synthetic methods. ujpronline.combenthamscience.com Beyond the established cross-coupling reactions, several emerging strategies are accelerating the development of novel quinazoline-based therapeutics.

Computational and In Silico Methods: Quantitative Structure-Activity Relationship (QSAR) models are increasingly used to predict the biological activity of novel compounds before they are synthesized. acs.org By analyzing a dataset of known quinazoline derivatives and their activities, these models can identify key molecular descriptors that correlate with potency, helping to design more effective drug candidates and reduce the time and cost of discovery. acs.org

Skeletal Diversification: Recent research has focused on methods to chemically edit the core heterocyclic scaffold itself, a process known as skeletal diversification. escholarship.org While often applied to other heterocycles, the principles of ring-opening and ring-closure sequences could potentially be adapted to transform the quinazoline core of derivatives made from this compound into other valuable heterocyclic systems, vastly expanding the accessible chemical space from a single precursor. escholarship.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. This technology could be applied to generate radical intermediates from this compound derivatives, allowing for unique functionalizations that are not accessible through traditional ionic pathways.

Challenges and Strategic Directions for Future Research Initiatives

Despite the immense potential of this compound, its utilization is not without challenges. A key difficulty in working with multi-functionalized scaffolds is achieving regioselectivity. For instance, when performing reactions, conditions must be carefully chosen to ensure the desired site (e.g., the C5-bromo position) reacts selectively over other potential sites like the N2-amino group or the heterocyclic nitrogen atoms. rsc.org

Another challenge is the high attrition rate in drug discovery; many promising compounds fail during preclinical or clinical development. leicabiosystems.com To mitigate this, a strategic focus on developing compounds with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties from the earliest stages of research is essential.

Future strategic directions should include:

Expansion of Reaction Toolkits: Developing new, mild, and highly selective methods for the functionalization of the quinazoline core.

Integration with Biology: Fostering closer collaboration between synthetic chemists and biologists to rapidly test new derivatives and understand their mechanisms of action. alcimed.com

Focus on Novel Targets: Using derivatives of this compound to probe less-explored biological targets beyond the well-trodden areas like kinase inhibition.

Cheminformatics and AI: Employing data science and artificial intelligence to analyze screening data, predict compound properties, and guide the design of the next generation of quinazoline-based molecules. escholarship.org

Translational Prospects of this compound-Based Therapeutics

Translational research acts as the critical bridge between basic scientific discoveries and their practical application as therapies to improve human health. leicabiosystems.comalcimed.com The journey from a laboratory chemical to a clinical drug is long and complex, often described in phases from initial discovery (T0) to clinical implementation and public health impact (T4). leicabiosystems.com

This compound stands at the very beginning of this translational pathway. As a versatile precursor, it is the source material for novel compounds that may enter this pipeline. The diverse biological activities associated with the quinazoline scaffold—including anticancer, antimicrobial, anti-inflammatory, and antileishmanial properties—provide a strong rationale for the continued exploration of its derivatives. rroij.comnih.govresearchgate.netrroij.com

The development of predictive biomarkers will be crucial for the successful translation of any new quinazoline therapeutic. gbg.de These biomarkers can help identify which patients are most likely to respond to a specific treatment, enabling a personalized medicine approach. gbg.de While no therapeutic derived directly from this compound is currently in clinical trials, its role as a key building block ensures its continued relevance. The ultimate goal is for the libraries of diverse molecules synthesized from this precursor to yield lead compounds that can successfully navigate the "valley of death" between preclinical research and clinical validation, eventually becoming new medicines. leicabiosystems.com

Q & A

Q. What are the recommended synthetic routes for 5-Bromoquinazolin-2-amine, and how can reaction efficiency be monitored?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves bromination of quinazoline derivatives followed by amination. For example, substituting a halogen at the 5-position of the quinazoline ring with an amine group using reagents like sodium azide or ammonia under controlled conditions . Reaction efficiency can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Purity should be confirmed via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. How should researchers handle and store this compound to ensure stability?

The compound is sensitive to light and moisture. Storage should occur in airtight containers at 2–8°C, with desiccants to prevent hydrolysis . Handling requires personal protective equipment (PPE), including nitrile gloves and fume hoods, due to its toxicity via inhalation, skin contact, or ingestion . Solubility in common organic solvents (e.g., DMSO, DMF) should be tested empirically, as polar aprotic solvents are often optimal .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the aromatic proton environment and bromine/amine substitution patterns.

- Mass spectrometry (MS) : For verifying molecular weight (224.06 g/mol) and fragmentation patterns .

- Fourier-transform infrared spectroscopy (FTIR) : To identify N-H stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data may arise from solvent impurities, tautomerism, or residual starting materials. Strategies include:

- Repeating synthesis under anhydrous conditions.

- Using deuterated solvents for NMR to avoid peak splitting.

- Cross-referencing with computational models (e.g., density functional theory) to predict chemical shifts .

For example, unexpected peaks in ¹H NMR might indicate byproducts from incomplete bromination; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

The quinazoline scaffold is a privileged structure in kinase inhibitors due to its ability to mimic ATP-binding motifs. The bromine atom at position 5 enhances hydrophobic interactions with protein pockets, while the amine group facilitates hydrogen bonding. Researchers have incorporated this compound into analogs targeting EGFR and VEGFR kinases. Activity assays (e.g., enzyme-linked immunosorbent assays) and molecular docking studies are critical for validating binding affinities .